![molecular formula C16H22N2O3 B14172249 [2-(Cyclopentylamino)-2-oxoethyl] 3-(dimethylamino)benzoate CAS No. 733025-10-0](/img/structure/B14172249.png)
[2-(Cyclopentylamino)-2-oxoethyl] 3-(dimethylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Cyclopentylamino)-2-oxoethyl] 3-(dimethylamino)benzoate is a chemical compound with a complex structure that includes both cyclopentylamino and dimethylamino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Cyclopentylamino)-2-oxoethyl] 3-(dimethylamino)benzoate typically involves the reaction of cyclopentylamine with 3-(dimethylamino)benzoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include cyclopentylamine, 3-(dimethylamino)benzoic acid, and appropriate solvents such as dichloromethane or ethanol. The reaction is usually catalyzed by a base such as triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
[2-(Cyclopentylamino)-2-oxoethyl] 3-(dimethylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can produce a variety of substituted benzoates .
Wissenschaftliche Forschungsanwendungen
[2-(Cyclopentylamino)-2-oxoethyl] 3-(dimethylamino)benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Wirkmechanismus
The mechanism of action of [2-(Cyclopentylamino)-2-oxoethyl] 3-(dimethylamino)benzoate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated by the compound’s unique chemical structure, which allows it to form stable complexes with its targets. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2-(Cyclopentylamino)-2-oxoethyl] 3,5-bis(2-methyl-2-propanyl)benzoate: This compound has a similar structure but includes additional methyl groups, which may alter its chemical properties and reactivity.
5-(Oxo)penta-2,4-dienyl-p-(N,N-dimethylamino)benzoate: This compound is a derivative of dimethylaminobenzoic acid and has been studied for its photophysical properties.
Uniqueness
[2-(Cyclopentylamino)-2-oxoethyl] 3-(dimethylamino)benzoate is unique due to its specific combination of cyclopentylamino and dimethylamino groups. This combination imparts distinct chemical properties, making it valuable for various applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
733025-10-0 |
|---|---|
Molekularformel |
C16H22N2O3 |
Molekulargewicht |
290.36 g/mol |
IUPAC-Name |
[2-(cyclopentylamino)-2-oxoethyl] 3-(dimethylamino)benzoate |
InChI |
InChI=1S/C16H22N2O3/c1-18(2)14-9-5-6-12(10-14)16(20)21-11-15(19)17-13-7-3-4-8-13/h5-6,9-10,13H,3-4,7-8,11H2,1-2H3,(H,17,19) |
InChI-Schlüssel |
MBLYZSJQNABRIO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC(=C1)C(=O)OCC(=O)NC2CCCC2 |
Löslichkeit |
36.6 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



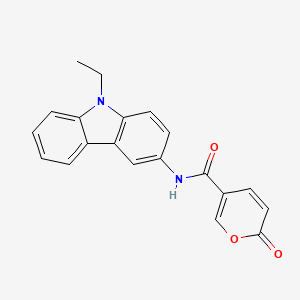
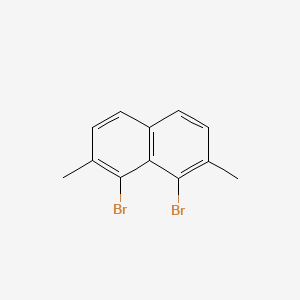
![tert-butyl N-[5-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentyl]carbamate](/img/structure/B14172192.png)

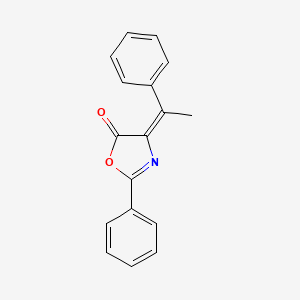
![N'-[bis(4-methoxyphenyl)methylidene]-1-methyl-1H-indole-2-carbohydrazide](/img/structure/B14172210.png)
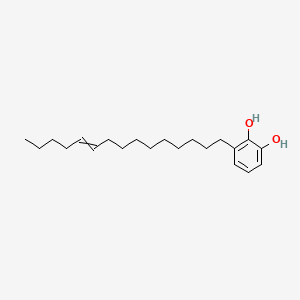
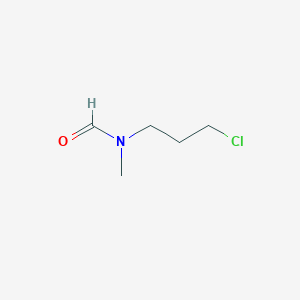
![[(Diphenylphosphoryl)(phenyl)methyl]propanedinitrile](/img/structure/B14172232.png)
![12-Methylbenzo[a]pyrene](/img/structure/B14172240.png)

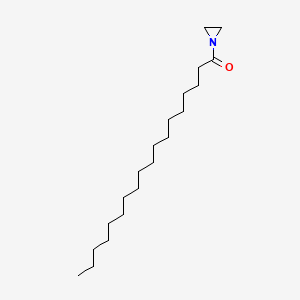
![3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B14172267.png)
